5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of pyrazole derivatives have been extensively studied, demonstrating their utility in the development of complex heterocyclic structures. For example, Vilkauskaitė et al. (2011) explored the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides through various cyclization methods (Vilkauskaitė, Šačkus, & Holzer, 2011). Additionally, Bhat et al. (2016) reported on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, showcasing the compound's versatility in forming bioactive molecules (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antimicrobial Applications
The antimicrobial potential of pyrazole derivatives has been a significant area of interest. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds exhibited broad-spectrum antimicrobial activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).
Development of Novel Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds. For instance, Palka et al. (2014) demonstrated the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using a sequential versus multicomponent reaction approach. This research underscores the compound's role in facilitating the construction of complex heterocyclic structures with potential pharmacological applications (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).
Properties
IUPAC Name |
(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O/c1-22-12(16)9(11(21-22)13(17,18)19)5-20-23-6-7-2-3-8(14)4-10(7)15/h2-5H,6H2,1H3/b20-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHIVZDECBWRC-DENHBWNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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